molecular formula C19H20N6OS B245905 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B245905
M. Wt: 380.5 g/mol
InChI Key: KRBRGNBRZLUWGX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the modulation of various signaling pathways in the body. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to modulate the levels of various cytokines and growth factors in the body, which are involved in the regulation of the immune response and cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its ability to modulate various signaling pathways in the body, making it a versatile tool for studying the mechanisms of various diseases. Additionally, the synthesis of this compound is relatively straightforward, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.

Future Directions

There are several future directions for the research of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, the potential use of this compound as a tool for studying the mechanisms of various diseases should be explored, as it has been found to modulate various signaling pathways in the body. Finally, the potential for the development of new synthetic methods for the preparation of this compound should be investigated, as this could lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of various reagents under specific conditions. Several methods have been reported for the synthesis of this compound, including the use of microwave irradiation and solvent-free conditions.

Scientific Research Applications

The potential therapeutic applications of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H20N6OS/c1-12(2)10-14-11-16(21-20-14)18-22-23-19-25(18)24-17(27-19)9-6-13-4-7-15(26-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21)/b9-6+

InChI Key

KRBRGNBRZLUWGX-RMKNXTFCSA-N

Isomeric SMILES

CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)OC

SMILES

CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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